molecular formula C20H20FN3O3 B11329083 2-(4-fluorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide

2-(4-fluorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11329083
M. Wt: 369.4 g/mol
InChI Key: WNFBGGINZWLZSU-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a methoxyphenylmethyl group attached to a pyrazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the fluorophenoxy and methoxyphenylmethyl groups. Common reagents used in these reactions include fluorobenzene derivatives, methoxybenzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
  • 4-Methoxyphenylboronic acid
  • 2-(2-CHLORO-4-FLUOROPHENOXY)-2-METHYL-N-[(1R,2S,3S,5S,7S)-5-(METHYLSULFONYL)-2-ADAMANTYL]PROPANAMIDE

Uniqueness

2-(4-FLUOROPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C20H20FN3O3/c1-14(27-18-9-5-16(21)6-10-18)20(25)23-19-11-12-22-24(19)13-15-3-7-17(26-2)8-4-15/h3-12,14H,13H2,1-2H3,(H,23,25)

InChI Key

WNFBGGINZWLZSU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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